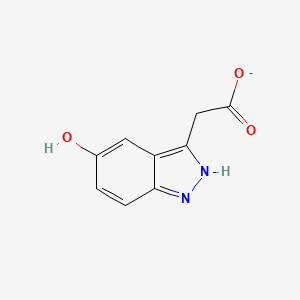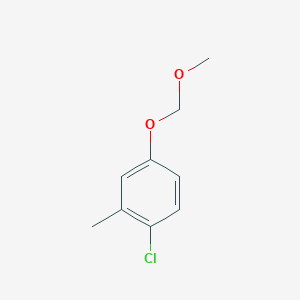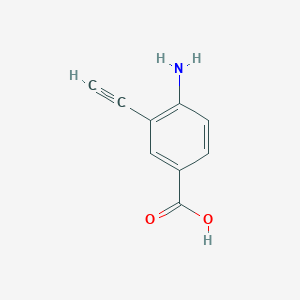
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol typically involves the reaction of butan-1-ol with a boronic ester. One common method is the hydroboration of alkenes or alkynes using a boron-containing reagent such as pinacolborane in the presence of a transition metal catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various boron-containing alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.
Industry: The compound finds applications in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound participates in the formation of carbon-carbon bonds through catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in various coupling reactions makes it a valuable reagent in the synthesis of complex molecules, distinguishing it from other similar boron-containing compounds.
Properties
Molecular Formula |
C10H21BO3 |
|---|---|
Molecular Weight |
200.09 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H21BO3/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h12H,5-8H2,1-4H3 |
InChI Key |
YSMADKHRXOLMHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)

![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)

![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)



